5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol
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Overview
Description
5,11,17,23-tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol is a substituted calixarene.
Scientific Research Applications
1. Crystal Growth Inhibition and Morphology Control
Calix[4]arene derivatives, including 5,11,17,23-tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene, have been studied for their role in controlling the growth of calcium carbonate (CaCO3) crystals. The compound forms stable monolayers at the air-water interface, significantly inhibiting the growth of CaCO3 crystals, which is correlated with the surface potential and phase behavior of the monolayers. These findings highlight its potential in controlling crystal growth morphology in materials science applications (Volkmer et al., 2005).
2. Metal Ion Extraction
Calix[4]arene derivatives have shown specific extraction behavior for certain metal ions, including silver(I) and gold(III), from acidic chloride media. This peculiar extraction behavior, influenced by the cyclic size of the calixarene and the ionic radius of the metal ions, suggests applications in selective metal extraction and purification processes (Ohto et al., 1997).
3. Synthesis and Characterization
Research into the synthesis and characterization of water-soluble calix[4]arene derivatives has been conducted, leading to a better understanding of their chemical properties, such as pKa values. This knowledge is crucial for their application in various chemical and biological contexts (Shinkai et al., 1991).
4. Catalytic Applications
Calix[4]arene derivatives have been used as phase-transfer catalysts in esterification reactions. Their efficacy as catalysts was demonstrated in reactions involving the ester formation of alkali metal carboxylates, indicating potential for broad applications in organic synthesis (Akceylan & Yılmaz, 2012).
Properties
Molecular Formula |
C60H88O4 |
---|---|
Molecular Weight |
873.3 g/mol |
IUPAC Name |
5,11,17,23-tetrakis(2,4,4-trimethylpentan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C60H88O4/c1-53(2,3)33-57(13,14)45-25-37-21-39-27-46(58(15,16)34-54(4,5)6)29-41(50(39)62)23-43-31-48(60(19,20)36-56(10,11)12)32-44(52(43)64)24-42-30-47(59(17,18)35-55(7,8)9)28-40(51(42)63)22-38(26-45)49(37)61/h25-32,61-64H,21-24,33-36H2,1-20H3 |
InChI Key |
KCUQVAUQRGDGKP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)CC(C)(C)C)C2)O)C(C)(C)CC(C)(C)C)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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